molecular formula C10H15NO B134780 Ethanone, 1-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-2-yl)-(9CI) CAS No. 137331-57-8

Ethanone, 1-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-2-yl)-(9CI)

Cat. No. B134780
M. Wt: 165.23 g/mol
InChI Key: KQIRSQYBYQBMIG-UHFFFAOYSA-N
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Description

Ethanone, 1-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-2-yl)-(9CI) is a chemical compound that has gained significant interest in scientific research due to its unique properties. This compound is a bicyclic amine that contains both a nitrogen and a carbonyl group. It is also known as quinuclidin-3-one and is commonly used in the synthesis of various organic compounds.

Mechanism Of Action

The mechanism of action of Ethanone, 1-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-2-yl)-(9CI) is not well understood. However, it is believed to act as a cholinergic receptor antagonist, which means it blocks the action of acetylcholine at the receptor site.

Biochemical And Physiological Effects

Ethanone, 1-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-2-yl)-(9CI) has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can have various effects on the nervous system.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Ethanone, 1-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-2-yl)-(9CI) in lab experiments is its unique properties. It has a bicyclic structure that makes it a useful building block for the synthesis of various organic compounds. However, one of the limitations of using this compound is its toxicity. It can be harmful if not handled properly, and caution should be taken when working with it.

Future Directions

There are several future directions for research on Ethanone, 1-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-2-yl)-(9CI). One area of interest is its potential use as a therapeutic agent for various neurological disorders. Another direction for research is the development of new synthetic methods for this compound, which could lead to the synthesis of new and useful organic compounds.
Conclusion:
In conclusion, Ethanone, 1-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-2-yl)-(9CI) is a unique chemical compound that has gained significant interest in scientific research. It has several applications in fields such as organic chemistry, medicinal chemistry, and pharmacology. While its mechanism of action is not well understood, it has been found to have several biochemical and physiological effects. Future research on this compound could lead to the development of new therapeutic agents and synthetic methods.

Scientific Research Applications

Ethanone, 1-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-2-yl)-(9CI) has been extensively used in scientific research due to its unique properties. It has been found to have a wide range of applications in fields such as organic chemistry, medicinal chemistry, and pharmacology.

properties

CAS RN

137331-57-8

Product Name

Ethanone, 1-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-2-yl)-(9CI)

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

1-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-2-yl)ethanone

InChI

InChI=1S/C10H15NO/c1-7(12)9-5-3-8-4-6-10(9)11(8)2/h5,8,10H,3-4,6H2,1-2H3

InChI Key

KQIRSQYBYQBMIG-UHFFFAOYSA-N

SMILES

CC(=O)C1=CCC2CCC1N2C

Canonical SMILES

CC(=O)C1=CCC2CCC1N2C

synonyms

Ethanone, 1-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-2-yl)- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of ethyl trop-2-ene-2-carboxylate (3.43 g, 0.019 mol) and Me3SiCl (10.32 g, 0.095 mol) in THF (70 mL) cooled to -100° C., MeLi (1.4 M, 17.07 n%L, 0.0239 mol) was added dropwise. After warming up to room temperature, the reaction mixture was stirred for 16 hours. Excess Me3SiCl and THF was evaporated off and the resulting residue was stirred with EtOH (6 mL) followed by water (6 mL). The mixture was then made acidic (6N HCl )and extracted with ether. The aqueous layer was made basic (solid K2CO3)and extracted with chloroform, dried (K2CO3) and concentrated to give
Quantity
3.43 g
Type
reactant
Reaction Step One
Quantity
10.32 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
0.0239 mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethanone, 1-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-2-yl)-(9CI)
Reactant of Route 2
Ethanone, 1-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-2-yl)-(9CI)
Reactant of Route 3
Ethanone, 1-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-2-yl)-(9CI)
Reactant of Route 4
Reactant of Route 4
Ethanone, 1-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-2-yl)-(9CI)
Reactant of Route 5
Ethanone, 1-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-2-yl)-(9CI)
Reactant of Route 6
Ethanone, 1-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-2-yl)-(9CI)

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